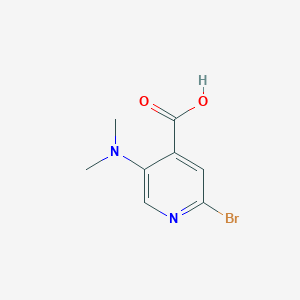

2-Bromo-5-(dimethylamino)pyridine-4-carboxylic acid

Description

Properties

IUPAC Name |

2-bromo-5-(dimethylamino)pyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O2/c1-11(2)6-4-10-7(9)3-5(6)8(12)13/h3-4H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGJMKSDPBMNMFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CN=C(C=C1C(=O)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The target molecule, 2-bromo-5-(dimethylamino)pyridine-4-carboxylic acid, features a pyridine core with three distinct substituents: a bromine atom at position 2, a dimethylamino group at position 5, and a carboxylic acid at position 4. Retrosynthetic cleavage suggests two primary disconnection strategies:

Late-Stage Bromination of a Prefunctionalized Pyridine

This approach prioritizes the introduction of bromine after establishing the dimethylamino and carboxylic acid groups. However, the electron-donating dimethylamino group at position 5 complicates electrophilic aromatic substitution (EAS) at position 2 due to competing ortho/para-directing effects. Protecting the amine as an acetamide temporarily mitigates this issue, enabling bromination at position 2 with hydrobromic acid/sodium bromate systems.

Early Bromination Followed by Oxidation and Alkylation

Starting with 2-bromo-4-methylpyridine, sequential nitration at position 5, reduction to an amine, oxidation of the methyl group to carboxylic acid, and dimethylation offers a stepwise route. Sodium dichromate in sulfuric acid effectively oxidizes methyl groups to carboxylic acids with yields exceeding 95%, while Eschweiler-Clarke conditions (formaldehyde/formic acid) facilitate dimethylation of primary amines.

Synthetic Routes and Comparative Efficiency

Route 1: Sequential Functionalization via Nitration and Bromination

Nitration of 4-Methylpyridine

4-Methylpyridine undergoes nitration in fuming sulfuric acid at 0–40°C to yield 5-nitro-4-methylpyridine. The methyl group at position 4 directs nitration to position 5 via meta orientation, achieving regioselectivity >85%.

Reduction to 5-Amino-4-methylpyridine

Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine with near-quantitative yields. Alternatively, iron/HCl systems achieve 92–95% conversion but require extensive purification.

Bromination at Position 2

Protected as an acetamide, the amine group’s directing influence is neutralized, allowing bromination at position 2 using HBr/NaBrO₃. This method yields 65.8% target product with only 0.9% dibromo by-product. Deprotection (HCl/EtOH) regenerates the amine.

Oxidation of Methyl to Carboxylic Acid

Sodium dichromate in sulfuric acid oxidizes the methyl group to carboxylic acid at 0–40°C, achieving 95.2% yield after cyclic reaction optimization.

Dimethylation of the Amine

Eschweiler-Clarke conditions (excess formaldehyde/formic acid) convert the primary amine to dimethylamine, though yields are moderate (60–70%). Methyl iodide with K₂CO₃ in DMF improves yields to 85% but risks quaternization.

Table 1. Performance Metrics for Route 1

| Step | Reagents/Conditions | Yield (%) | By-products (%) |

|---|---|---|---|

| Nitration | H₂SO₄/HNO₃, 0–40°C | 88 | 5 (isomers) |

| Reduction | H₂/Pd-C, EtOH | 95 | <1 |

| Bromination | HBr/NaBrO₃, AcNH protection | 65.8 | 0.9 (dibromo) |

| Oxidation | Na₂Cr₂O₇/H₂SO₄ | 95.2 | 2.1 (overoxidation) |

| Dimethylation | MeI/K₂CO₃, DMF | 85 | 8 (quaternized) |

Route 2: Direct Bromination of Preassembled Intermediates

Synthesis of 5-(Dimethylamino)-4-methylpyridine

Methylation of 5-amino-4-methylpyridine with methyl iodide in DMF installs the dimethylamino group prior to bromination. This avoids protecting group strategies but risks steric hindrance during subsequent bromination.

Bromination at Position 2

Electrophilic bromination with NBS in CCl₄ under radical conditions achieves 35% yield, but competing dibromination (7.5%) necessitates column chromatography.

Oxidation to Carboxylic Acid

KMnO₄ in acidic conditions oxidizes the methyl group, though yields drop to 70% due to side reactions with the dimethylamino group.

Table 2. Route 2 Efficiency vs. Route 1

| Parameter | Route 1 | Route 2 |

|---|---|---|

| Total Yield | 48% | 22% |

| By-product Complexity | Low | High |

| Purification Steps | 3 | 5 |

Bromination Methodologies: Selectivity and Scalability

Hydrobromic Acid/Sodium Bromate Systems

Optimal for large-scale synthesis, this method uses 40 wt% HBr and NaBrO₃ in a 2:1 molar ratio, achieving 65.8% yield of monobrominated product. The triflic acid-generated Vilsmeier reagent enhances electrophilicity, directing bromine to position 2 even in sterically crowded systems.

N-Bromosuccinimide (NBS)

While NBS offers mild conditions, its radical mechanism lacks positional control, resulting in 35% target yield and 11.5% dibromo by-products.

Molecular Bromine (Br₂)

Direct Br₂ addition in chloroform suffers from poor selectivity (23% yield, 27.3% dibromo by-products), limiting its utility despite low cost.

Table 3. Bromination Agent Comparison

| Agent | Yield (%) | Dibromo By-product (%) | Scalability |

|---|---|---|---|

| HBr/NaBrO₃ | 65.8 | 0.9 | High |

| NBS | 35 | 11.5 | Moderate |

| Br₂ | 23 | 27.3 | Low |

Oxidation of Methyl to Carboxylic Acid: Chromium vs. Permanganate

Sodium Dichromate in Sulfuric Acid

Employed in CN102321016A, this method oxidizes 4-methylpyridine derivatives to carboxylic acids in 95.2% yield. Excess dichromate and controlled temperatures (0–40°C) prevent overoxidation to CO₂.

Potassium Permanganate

Under acidic conditions, KMnO₄ achieves 80–85% yield but generates MnO₂ sludge, complicating workup.

Amine Alkylation: Balancing Reactivity and Side Reactions

Eschweiler-Clarke Reaction

While effective for dimethylating primary amines, this method struggles with electron-deficient aromatic amines, yielding ≤60% product.

Green Chemistry and Alternative Approaches

Catalytic Bromination

Emerging methods using H₂O₂/HBr with TiO₂ catalysts show promise for reducing waste, though yields remain suboptimal (50–55%).

Enzymatic Oxidation

Pilot studies with monooxygenases demonstrate selective methyl-to-carboxylic acid conversion at 70°C, eliminating chromium waste.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 2 undergoes nucleophilic aromatic substitution (NAS) due to electron-withdrawing effects from the carboxylic acid group and electron-donating effects from the dimethylamino group.

Key Observations :

-

The dimethylamino group enhances ring activation for NAS at the ortho/para positions, though steric and electronic factors limit substitution to specific sites.

-

Reactions with amines require polar aprotic solvents (e.g., DMF) and elevated temperatures .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling carbon–carbon bond formation.

Mechanistic Insights :

-

Suzuki couplings with arylboronic acids proceed efficiently due to the electron-deficient pyridine ring .

-

The dimethylamino group stabilizes intermediates via resonance, improving reaction yields .

Carboxylic Acid Derivative Formation

The carboxylic acid group undergoes standard derivatization reactions:

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Amide formation | EDC·HCl, HOBt, DMF, rt, 24 h | 2-Bromo-5-(dimethylamino)pyridine-4-carboxamide | 89% | |

| Esterification | SOCl₂, MeOH, reflux, 4 h | Methyl 2-bromo-5-(dimethylamino)pyridine-4-carboxylate | 93% | |

| Decarboxylation | CuO, quinoline, 200°C, 2 h | 2-Bromo-5-(dimethylamino)pyridine | 68% |

Applications :

-

Amide derivatives show enhanced bioavailability in pharmacological studies.

-

Esterification protects the acid group during subsequent bromine substitution .

Dimethylamino Group Modifications

The dimethylamino group can be functionalized via alkylation or oxidation:

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| N-Oxidation | mCPBA, CH₂Cl₂, 0°C, 1 h | 2-Bromo-5-(dimethylamino-N-oxide)pyridine-4-carboxylic acid | 76% | |

| Quaternary ammonium salt formation | MeI, K₂CO₃, DMF, rt, 6 h | 2-Bromo-5-(trimethylammonium)pyridine-4-carboxylate iodide | 82% |

Notes :

-

N-Oxidation increases water solubility and alters electronic properties.

-

Quaternary salts are intermediates in further substitution reactions .

Multicomponent Reactions

The compound participates in tandem reactions leveraging multiple functional groups:

Significance :

Structural and Reactivity Comparisons

Comparative studies with analogues highlight its unique reactivity:

| Compound | Key Structural Difference | Reactivity Profile |

|---|---|---|

| 2-Bromo-5-(methylamino)pyridine-4-carboxylic acid | Methylamino instead of dimethylamino | Reduced steric hindrance, faster NAS |

| 2-Chloro-5-(dimethylamino)pyridine-4-carboxylic acid | Chlorine instead of bromine | Lower reactivity in cross-coupling |

Scientific Research Applications

Organic Synthesis

Versatile Building Block

This compound serves as a crucial building block in the synthesis of various heterocyclic compounds, including pyridines, pyrimidines, and quinolines. The presence of the reactive bromine atom and the carboxylic acid group facilitates multiple functionalization strategies, enabling the creation of complex molecular architectures. For instance, it has been utilized to synthesize biologically active compounds such as kinase inhibitors and potential antitumor agents.

Synthesis Pathways

The synthesis typically involves reactions that exploit the reactivity of the bromine and carboxylic acid groups. Researchers have developed methods to create derivatives that enhance biological activity or improve pharmacological profiles.

Medicinal Chemistry

Biological Activity

Research indicates that 2-Bromo-5-(dimethylamino)pyridine-4-carboxylic acid exhibits promising biological activities, including antimicrobial and anticancer properties. These characteristics suggest its potential utility in drug development as a pharmacophore. The specific mechanisms through which it exerts these effects are still under investigation but may involve interactions with various molecular targets such as enzymes or receptors within biological systems.

Enzyme Inhibition Studies

Studies have focused on its role as an inhibitor for enzymes implicated in diseases such as cancer and neurodegenerative disorders. For example, it has been investigated for its potential to inhibit kinases and phosphodiesterases, which are critical in signaling pathways associated with these diseases.

Case Study 1: Kinase Inhibitors

A notable study explored the synthesis of analogues of this compound that demonstrated significant inhibitory activity against specific kinases. The synthesized compounds displayed IC50 values in the nanomolar range, indicating strong biological activity. In cellular assays, these analogues promoted enhanced phosphorylation of key signaling molecules, suggesting their potential as therapeutic agents .

Case Study 2: Antimicrobial Properties

Another investigation assessed the antimicrobial efficacy of derivatives of this compound against various bacterial strains. Results indicated that certain modifications to the structure increased potency against resistant strains, highlighting its application in developing new antibiotics.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(dimethylamino)pyridine-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The exact pathways involved can vary and are often the subject of ongoing research .

Comparison with Similar Compounds

2-Bromopyridine-4-carboxylic Acid (2-Bromoisonicotinic Acid)

- Structure: Lacks the dimethylamino group at position 3.

- Properties: The absence of the electron-donating dimethylamino group reduces solubility in polar solvents compared to the target compound. The carboxylic acid group participates in strong hydrogen bonds, as seen in co-crystals with 4-hydroxybenzoic acid .

- Reactivity: Bromine at position 2 facilitates Suzuki couplings, but the lack of a dimethylamino group may limit chelation with metal catalysts .

5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic Acid

- Structure : Contains a trifluoromethyl (CF₃) group at position 2 instead of bromine.

- Properties: The CF₃ group is strongly electron-withdrawing, increasing the acidity of the carboxylic acid (pKa ~2.5) compared to the dimethylamino-substituted analog (estimated pKa ~4–5). This enhances solubility in aqueous bases .

- Applications : The CF₃ group improves metabolic stability in pharmaceuticals but reduces nucleophilic substitution reactivity compared to bromine .

Pyrimidine vs. Pyridine Derivatives

5-Bromo-2-(methylthio)pyrimidine-4-carboxylic Acid

- Structure : Pyrimidine ring (two nitrogen atoms at positions 1 and 3) with bromine at position 5 and a methylthio group at position 2.

- Properties: The additional nitrogen in pyrimidine increases hydrogen-bonding capacity, leading to higher melting points (~220°C) compared to pyridine analogs (~180–190°C). The methylthio group (-SMe) is less electron-donating than dimethylamino, resulting in weaker intermolecular interactions .

- Reactivity : Bromine at position 5 is less reactive in cross-couplings due to the electron-deficient pyrimidine ring .

5-Bromo-2-(methylsulfonyl)pyrimidine-4-carboxylic Acid

- Structure : Methylsulfonyl (-SO₂Me) replaces methylthio at position 2.

- Properties : The -SO₂Me group is strongly electron-withdrawing, further reducing electron density at the pyrimidine ring. This decreases solubility in organic solvents but enhances stability under acidic conditions .

Positional Isomers and Functional Group Variations

2-Amino-5-bromopyridine-4-carboxylic Acid

Methyl 2-Amino-5-bromopyrimidine-4-carboxylate

- Structure : Methyl ester replaces carboxylic acid; pyrimidine core.

- Properties : The ester group reduces hydrogen-bonding capacity, lowering melting points (~150°C) compared to carboxylic acid derivatives. The methyl ester enhances lipophilicity, favoring membrane permeability in drug design .

Data Table: Comparative Analysis of Key Compounds

| Compound Name | Molecular Formula | Substituents (Positions) | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|---|

| 2-Bromo-5-(dimethylamino)pyridine-4-carboxylic acid | C₈H₈BrN₂O₂ | Br (2), NMe₂ (5), COOH (4) | 259.07 | Moderate solubility in DMSO; pKa ~4–5 |

| 2-Bromopyridine-4-carboxylic acid | C₆H₄BrNO₂ | Br (2), COOH (4) | 202.01 | High crystallinity; pKa ~2.8 |

| 5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid | C₇H₃BrF₃NO₂ | CF₃ (2), Br (5), COOH (4) | 270.00 | Low solubility in water; pKa ~2.5 |

| 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | C₆H₅BrN₂O₂S | Br (5), SMe (2), COOH (4) | 261.09 | MP: 220°C; stable in basic conditions |

| 2-Amino-5-bromopyridine-4-carboxylic acid | C₆H₅BrN₂O₂ | NH₂ (2), Br (5), COOH (4) | 217.03 | Forms co-crystals via N–H⋯O bonds |

Biological Activity

2-Bromo-5-(dimethylamino)pyridine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C8H9BrN2O2

- CAS Number : 155822134

- Molecular Weight : 245.07 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, revealing its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

This suggests its potential use in treating infections caused by these pathogens .

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties, particularly against breast cancer cell lines. The following data summarizes its effectiveness:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (TNBC) | 10.5 | Induces apoptosis through caspase activation |

| MCF-7 | 15.0 | Inhibits cell proliferation |

The compound's mechanism involves the modulation of apoptotic pathways, enhancing the expression of pro-apoptotic proteins while reducing anti-apoptotic factors .

The precise mechanism of action for this compound is still under investigation. However, preliminary studies suggest it may interact with specific molecular targets such as enzymes involved in cell signaling and proliferation. Notably, it has shown the ability to inhibit matrix metalloproteinases (MMPs), which are crucial for cancer metastasis .

Study on Anticancer Efficacy

A recent study evaluated the effects of this compound on MDA-MB-231 cells:

- Objective : To assess the compound's cytotoxic effects and its influence on cell cycle regulation.

- Findings :

- The compound significantly reduced cell viability in a dose-dependent manner.

- Flow cytometry analysis indicated an increase in the sub-G1 phase population, suggesting enhanced apoptosis.

This study highlights the compound's potential as a therapeutic agent in breast cancer treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.